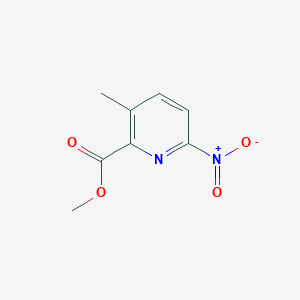

Methyl 3-methyl-6-nitropicolinate

描述

属性

IUPAC Name |

methyl 3-methyl-6-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJAKAAGMGPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496643 | |

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342622-72-4 | |

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For Methyl 3-methyl-6-nitropicolinate, a combination of ¹H, ¹³C, and ¹⁵N NMR studies has been employed to unequivocally confirm its molecular architecture.

Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl and methoxycarbonyl groups.

The aromatic region of the spectrum is of particular interest. Due to the substitution pattern on the pyridine ring, the two aromatic protons are chemically non-equivalent and exhibit a characteristic coupling pattern. The electron-withdrawing nature of the nitro group and the ester functionality, combined with the electron-donating effect of the methyl group, influences the chemical shifts of these protons, causing them to resonate at specific frequencies downfield.

The methyl group attached to the pyridine ring at position 3 gives rise to a singlet in the upfield region of the spectrum. The chemical shift of this signal is influenced by its position on the aromatic ring. Similarly, the methyl protons of the ester group at position 2 also appear as a distinct singlet, with its chemical shift influenced by the adjacent carbonyl group.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available |

| -CH₃ (ring) | Data not available | Singlet |

| -OCH₃ (ester) | Data not available | Singlet |

Detailed chemical shift values and coupling constants are determined from high-resolution NMR experiments.

Carbon (¹³C) NMR Spectral Analysis and Assignment

Complementing the proton NMR data, the ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment.

The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum, typically in the range of 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The carbon atoms of the pyridine ring resonate in the aromatic region of the spectrum, with their specific chemical shifts influenced by the attached substituents. The carbon bearing the nitro group is significantly deshielded, while the carbon attached to the methyl group is shielded. The quaternary carbons, those directly bonded to the substituents, can also be identified.

The methyl carbon of the ester group and the methyl carbon attached to the pyridine ring appear at the upfield end of the spectrum, with their precise chemical shifts providing further confirmation of the structure.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (ester) | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C | Data not available |

| Aromatic-C (quaternary) | Data not available |

| Aromatic-C (quaternary) | Data not available |

| -CH₃ (ring) | Data not available |

| -OCH₃ (ester) | Data not available |

Precise chemical shift assignments are typically confirmed through advanced 2D NMR techniques such as HSQC and HMBC.

Nitrogen (¹⁵N) NMR Spectroscopy for Nitrogenous Moieties

Given the presence of two nitrogen atoms in distinct chemical environments—one in the pyridine ring and one in the nitro group—¹⁵N NMR spectroscopy offers valuable structural information. wikipedia.org Although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, this technique can provide direct insight into the electronic structure of the nitrogenous moieties. wikipedia.orghuji.ac.il

The chemical shift of the pyridine nitrogen is influenced by the substitution pattern on the ring. The presence of both electron-donating (methyl) and electron-withdrawing (nitro and ester) groups will affect its electronic environment. The nitrogen of the nitro group is expected to have a significantly different chemical shift, typically found in a distinct region of the ¹⁵N NMR spectrum. nih.gov The precise chemical shift values can help to confirm the electronic effects of the substituents on the pyridine ring. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. sciencing.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the various bonds within the structure.

Key vibrational frequencies include the strong absorption band of the carbonyl (C=O) group of the ester, typically observed in the region of 1700-1750 cm⁻¹. The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch, usually found between 1500 and 1570 cm⁻¹, and a symmetric stretch, appearing between 1300 and 1370 cm⁻¹. researchgate.net

The C-H stretching vibrations of the methyl groups and the aromatic ring are observed in the 2800-3100 cm⁻¹ region. docbrown.info Aromatic C=C and C=N stretching vibrations within the pyridine ring give rise to absorptions in the 1400-1600 cm⁻¹ range. Additionally, C-O stretching vibrations from the ester group can be identified in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1700 - 1750 |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1570 |

| Nitro | Symmetric NO₂ Stretch | 1300 - 1370 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Alkyl/Aromatic | C-H Stretch | 2800 - 3100 |

| Ester | C-O Stretch | 1000 - 1300 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores—the parts of a molecule that absorb light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic system and the nitro group.

The substituted pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, will significantly influence the spectrum, likely giving rise to its own distinct absorption bands. The interaction between the substituents and the pyridine ring can lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε), providing insights into the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. acs.org For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 196.16 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.org For nitroaromatic compounds, characteristic fragmentations involve the loss of NO₂ or NO. youtube.com The analysis of the resulting fragment ions and their relative abundances helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for the accurate determination of a compound's molecular weight and elemental formula. This soft ionization technique is particularly suited for analyzing polar, thermally labile molecules like nitroaromatic compounds. nih.govresearchgate.net In ESI, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gaseous ions. nih.gov These ions are then guided into a high-resolution mass analyzer, which measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm).

For this compound (C₈H₈N₂O₄), HR-ESI-MS analysis in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺. The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally observed mass is compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements, providing definitive confirmation of the molecular formula. nih.gov

Table 1: Representative HR-ESI-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass | 197.0557 |

| Measured Exact Mass | 197.0559 |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for both the purification of synthesized compounds and the assessment of their purity. bldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is routinely employed to assess the purity of chemical compounds like this compound. bldpharm.comsynblock.comambeed.com The method relies on passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components interact differently with the adsorbent, causing them to flow out of the column at different rates.

For substituted pyridinecarboxylic acid esters, reversed-phase HPLC is a common approach. sielc.comhelixchrom.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. This method is also scalable for preparative separation to isolate the pure compound from reaction byproducts. sielc.com

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Retention Time | ~7.5 min (Compound-specific) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. chegg.com It helps to determine when the starting materials have been consumed and the desired product has formed. A small spot of the reaction mixture is applied to a plate coated with an adsorbent (e.g., silica (B1680970) gel), which is then placed in a sealed chamber with a solvent (eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates based on their polarity and interaction with the adsorbent.

In the synthesis of this compound, which involves a nitration step, TLC can effectively distinguish the more polar nitro-product from the less polar starting material. chegg.comresearchgate.net The disappearance of the starting material's spot and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions.

Table 3: Example TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (Illustrative) |

|---|---|

| Starting Material (e.g., Methyl 3-methylpicolinate) | 0.65 |

| Product (this compound) | 0.40 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical process that provides the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. researchgate.netvelp.com This technique is crucial for confirming the empirical formula of a newly synthesized molecule and serves as a primary check of its purity. accessengineeringlibrary.comazom.com The most common method involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. eltra.com

The experimentally determined percentages of C, H, and N for this compound must align closely with the theoretical values calculated from its molecular formula, C₈H₈N₂O₄. A close match, typically within ±0.4%, provides strong evidence for the compound's identity and stoichiometric purity.

Table 4: Elemental Analysis Data for this compound (C₈H₈N₂O₄, Mol. Wt.: 196.16 g/mol )

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 48.98 | 48.95 |

| Hydrogen (H) | 4.11 | 4.13 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

For a compound like this compound, an SCXRD analysis would reveal the planarity of the pyridine ring, the orientation of the methyl, ester, and nitro substituents relative to the ring, and how the molecules pack together in the crystal lattice. nih.govresearchgate.net This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the physical properties of the solid. While SCXRD provides the ultimate structural confirmation, obtaining suitable single crystals can be a significant challenge.

Table 5: Illustrative Crystallographic Data Parameters for a Picolinate (B1231196) Derivative

| Parameter | Example Data Type |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | g/cm³ |

Theoretical and Computational Chemistry Investigations of Methyl 3 Methyl 6 Nitropicolinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's stable three-dimensional arrangement (geometry) and the distribution of its electrons (electronic structure).

Ab initio (Latin for "from the beginning") methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are two major classes of quantum chemical calculations used to study molecular systems. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT methods, particularly those using hybrid functionals like B3LYP, have become highly popular due to their balance of computational cost and accuracy. researchgate.netijcce.ac.ir

For a molecule like Methyl 3-methyl-6-nitropicolinate, these calculations would begin with geometry optimization. This process computationally alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, known as the ground state. Studies on related molecules like methyl salicylate (B1505791) and 2-chloro-6-methoxy-3-nitropyridine (B41990) have successfully used DFT (B3LYP) and HF methods with basis sets such as 6-311+G(d,p) or 6-31+G(d,p) to achieve optimized geometries that are in good agreement with experimental data where available. researchgate.netresearchgate.net From this optimized structure, numerous electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the molecular electrostatic potential (MEP), which helps in predicting sites of electrophilic and nucleophilic attack. ijcce.ac.irresearchgate.net

Table 1: Illustrative Ground State Properties Calculable for this compound using DFT This table presents typical parameters that would be calculated. The values are hypothetical and for illustrative purposes only.

| Property | Calculation Method | Basis Set | Illustrative Value | Significance |

| Total Energy | DFT (B3LYP) | 6-311+G(d,p) | -725.123 Hartrees | Represents the total electronic energy of the optimized molecule. |

| HOMO Energy | DFT (B3LYP) | 6-311+G(d,p) | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | DFT (B3LYP) | 6-311+G(d,p) | -2.1 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311+G(d,p) | 5.4 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | DFT (B3LYP) | 6-311+G(d,p) | 4.8 Debye | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C(ring)-C(ester) bond and the C-O bond of the ester group.

A detailed computational study on the analogous compound methyl 3-nitrobenzoate explored its conformational behavior by rotating the ester group relative to the plane of the benzene (B151609) ring. scielo.org.mx Using DFT calculations, two stable planar conformers, a trans (It) and a cis (Ic) form, were identified as the most stable, with the trans conformer being slightly lower in energy. scielo.org.mx A similar analysis for this compound would involve constructing a potential energy surface (PES) by systematically rotating the methyl ester group to identify all low-energy conformers and the energy barriers that separate them. This is crucial as the biological activity and physical properties of a molecule can depend significantly on its preferred conformation.

The properties of a molecule can change significantly when it is in a solution compared to the gas phase. Computational models can simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. ijcce.ac.ir

For instance, research on methyl 3-nitrobenzoate used infrared spectroscopy in various solvents combined with calculations to quantify how the solvent polarity influenced the equilibrium between its cis and trans conformers. scielo.org.mx Such a study on this compound would reveal how its structure, dipole moment, and conformational preferences are affected by different solvent environments, which is critical for understanding its behavior in chemical reactions or biological systems.

Reaction Mechanism Studies using Computational Modeling

Computational modeling is invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows chemists to understand how a reaction proceeds and why certain products are formed over others.

Sigmatropic rearrangements are a class of pericyclic reactions where a substituent moves from one part of a pi-electron system to another. jbcpm.com These reactions are governed by specific selection rules (Woodward-Hoffmann rules) and often proceed through a cyclic transition state. The migration of a nitro group in a pyridine (B92270) ring system is a plausible, though complex, rearrangement that could potentially be studied computationally.

While no specific studies on nitro group migration in this compound were found, the general approach would involve using DFT to map the potential energy surface for the rearrangement. Researchers would locate the structure of the transition state for the migration and calculate its energy relative to the ground state. This energy difference represents the activation barrier for the reaction. Such calculations would clarify whether a sigmatropic shift is a feasible pathway for this molecule under certain conditions and what factors might influence the reaction rate.

Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. jbcpm.comkoreascience.kr This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the strength of the interaction, reported as a binding affinity or docking score (typically in kcal/mol). mdpi.com The simulation identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. mdpi.com Although no molecular docking studies have been published for this compound, this technique could be applied to investigate its potential to inhibit various enzymes. For example, given its structural similarity to other heterocyclic compounds, it could be docked against targets involved in cancer or infectious diseases to generate hypotheses about its biological activity. scielo.org.mxmdpi.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target This table shows the type of data generated from a molecular docking experiment. The target protein and values are for illustrative purposes only.

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Human Protein Kinase (XXXX) | -8.5 | LYS 72, GLU 91 | Hydrogen Bond |

| This compound | Human Protein Kinase (XXXX) | - | TYR 24, VAL 55, ILE 145 | Hydrophobic Interaction |

| Control Inhibitor | Human Protein Kinase (XXXX) | -9.2 | LYS 72, ASP 167 | Hydrogen Bond |

Prediction of Binding Affinities and Molecular Interaction Modes

The binding affinity and interaction modes of a molecule are critical determinants of its biological activity. In the absence of specific experimental data for this compound, computational methods such as molecular docking and molecular dynamics simulations serve as powerful tools for prediction.

Molecular docking simulations could be employed to predict how this compound might bind to the active site of a specific protein. This process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the binding pocket of a target receptor. The resulting binding poses are then scored based on various energy functions to estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein can be visualized and analyzed.

For instance, a hypothetical docking study of this compound with a target protein might reveal key interactions. The nitro group (NO2) could act as a hydrogen bond acceptor, while the methyl ester group (COOCH3) could also participate in hydrogen bonding. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with corresponding residues in the protein's active site.

To provide a more dynamic and realistic representation of the binding process, molecular dynamics (MD) simulations can be performed on the docked complex. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Table 1: Predicted Interaction Modes of this compound in a Hypothetical Protein Active Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond | Nitro group (O atoms) | Donor residues (e.g., Arg, Lys, His) |

| Hydrogen Bond | Ester group (O atoms) | Donor residues (e.g., Ser, Thr, Tyr) |

| Hydrophobic | Methyl group (on ring) | Aliphatic residues (e.g., Ala, Val, Leu, Ile) |

| π-π Stacking | Pyridine ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

This table is a hypothetical representation of potential interactions and would require specific computational studies for validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. If a dataset of structurally similar compounds with known activities were available, a QSAR model could be developed to predict the activity of this compound.

The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For this compound, these descriptors could include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) obtained from quantum mechanical calculations.

Once the descriptors are calculated for a set of molecules, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model. The model is then validated using internal and external validation techniques to ensure its predictive power.

A hypothetical QSAR model for a series of nitropicolinate derivatives could take the following form:

Biological Activity = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis. Such a model could then be used to predict the biological activity of this compound based on its calculated descriptor values.

Table 2: Examples of Molecular Descriptors Potentially Used in QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Activity |

| Constitutional | Molecular Weight | May correlate with size and transport properties |

| Topological | Wiener Index | Relates to molecular branching |

| Quantum Chemical | HOMO Energy | Associated with electron-donating ability |

| Quantum Chemical | LUMO Energy | Associated with electron-accepting ability |

| Physicochemical | LogP | Describes lipophilicity and membrane permeability |

The predicted influence is general and the actual impact would depend on the specific biological activity being modeled.

Coordination Chemistry and Metal Complexation Studies of Picolinate Derivatives

Methyl Picolinates as Ligands for Transition and Lanthanide Metal Cations.rsc.orgguidechem.comontosight.ai

Methyl picolinates, including substituted derivatives, are effective ligands for a range of transition and lanthanide metal cations. rsc.orgguidechem.comontosight.ai The coordination is primarily facilitated by the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group of the ester, forming a stable five-membered chelate ring. The nature of the substituents on the pyridine ring can significantly influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes.

Chelation Behavior of Picolinate (B1231196) Esters.mdpi.com

Picolinate esters, such as methyl picolinate, typically act as bidentate ligands, coordinating to metal ions through the pyridine nitrogen and the carbonyl oxygen of the ester group. mdpi.com This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. The planarity of the pyridine ring and the stereochemical constraints of the ester group influence the geometry of the resulting metal complexes.

In the case of Methyl 3-methyl-6-nitropicolinate, the fundamental chelation behavior is expected to be similar. However, the steric bulk of the methyl group at the 3-position, adjacent to the coordination site, could introduce some steric hindrance, potentially affecting the bond angles and distances within the coordination sphere. The electronic influence of the substituents will also play a crucial role in the strength of the metal-ligand bonds.

Formation of Mono- and Polynuclear Metal Complexes.rsc.orgyoutube.com

Picolinate ligands can form both mononuclear and polynuclear metal complexes. rsc.orgyoutube.com In mononuclear complexes, a single metal ion is coordinated by one or more picolinate ligands. The stoichiometry of these complexes depends on the charge and coordination preferences of the metal ion and the reaction conditions.

Polynuclear complexes, containing multiple metal centers, can be formed when the picolinate ligand or other bridging ligands link the metal ions. rsc.org While simple methyl picolinates are less likely to act as bridging ligands themselves, the formation of polynuclear structures can be facilitated by the presence of other ligands in the coordination sphere or through specific reaction conditions that favor the assembly of larger structures. For instance, in certain crystal structures of metal picolinates, bridging can occur through the carboxylate oxygen atoms, leading to the formation of chain-like or more complex architectures. psu.edursc.org

Spectroscopic Characterization of Metal Complexes.acs.orgnih.gov

The formation of metal complexes with picolinate derivatives can be readily characterized by various spectroscopic techniques, including UV-Visible, infrared (IR), and luminescence spectroscopy. These methods provide valuable information about the coordination environment of the metal ion and the electronic properties of the complex.

For lanthanide complexes of picolinate derivatives, luminescence spectroscopy is a particularly powerful tool. acs.orgnih.gov The picolinate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. This process, known as the antenna effect, can significantly enhance the luminescence intensity of the lanthanide ion.

Luminescence Properties and Energy Transfer Mechanisms in Lanthanide Complexes.rsc.orgpsu.edunih.govdiva-portal.org

The luminescence of lanthanide complexes with picolinate ligands is a well-documented phenomenon. psu.edunih.gov The efficiency of the energy transfer from the ligand to the lanthanide ion is a key factor determining the brightness of the luminescence. This efficiency depends on several factors, including the energy levels of the ligand's excited states and the accepting levels of the lanthanide ion.

The energy transfer can occur through various mechanisms, with the Dexter (electron exchange) and Förster (dipole-dipole) mechanisms being the most common. diva-portal.org In many picolinate complexes, the triplet state of the ligand plays a crucial role in sensitizing the lanthanide ion's emission. psu.edu

Research on related systems has shown that the substitution pattern on the picolinate ligand dramatically influences the luminescence quantum yields of their lanthanide complexes. For example, europium(III) and terbium(III) complexes of various substituted picolinates have been studied to understand the relationship between the ligand structure and the resulting photophysical properties.

| Lanthanide Complex | Excitation Wavelength (nm) | Emission Peaks (nm) | Quantum Yield (%) | Reference |

| [Eu(picolinate)₃(H₂O)₂] | ~320 | 592, 615, 651, 698 | - | nih.gov |

| [Tb(picolinate)₃(H₂O)₂] | ~320 | 490, 545, 585, 620 | - | psu.edursc.org |

| [(CH₃)₂NH₂][Eu(H₂O)₂(L¹)₂]¹ | ~350 | 579, 592, 615, 651, 698 | - | acs.orgnih.gov |

| [(CH₃)₂NH₂][Eu(L²)₂]·H₂O·CH₃COOH² | ~350 | 579, 592, 615, 651, 698 | - | acs.orgnih.gov |

| ¹ L¹ = 5-((4-carboxyphenyl)ethynyl)picolinate | ||||

| ² L² = 5,5'-(ethyne-1,2-diyl)dipicolinate |

Solution-Phase Stability and Reactivity of Picolinate-Metal Complexes.acs.orgacs.orgwikipedia.orgairo.co.in

The stability of metal complexes in solution is a critical parameter that governs their utility in various applications. The stability of picolinate-metal complexes is influenced by factors such as the nature of the metal ion, the substituents on the picolinate ligand, the pH of the solution, and the solvent. acs.orgacs.orgwikipedia.org

Solution Equilibrium Studies and Determination of Stability Constants.acs.orgacs.orgwikipedia.orgairo.co.in

The stability of metal complexes in solution is quantified by their stability constants (also known as formation constants). wikipedia.org These constants represent the equilibrium for the formation of the complex from its constituent metal ion and ligand(s). Higher values of the stability constant indicate greater stability of the complex. Various experimental techniques, such as potentiometric titrations, spectrophotometry, and calorimetry, are used to determine these constants. airo.co.in

For picolinate complexes, the stability generally follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The picolinate group has been shown to form stable complexes with rare earth ions as well. acs.org

The substituents on this compound would significantly affect the stability of its metal complexes. The electron-donating 3-methyl group would tend to increase the stability constant by increasing the ligand's basicity. In contrast, the strongly electron-withdrawing 6-nitro group would decrease the ligand's basicity and is expected to lead to lower stability constants compared to unsubstituted methyl picolinate. The net effect on the stability constant will depend on the relative magnitudes of these opposing electronic influences.

Below is a table of stability constants (log K) for some first-row transition metal complexes with picolinic acid, which serves as a reference for understanding the general stability of picolinate complexes.

| Metal Ion | log K₁ | log K₂ | Reference |

| Co(II) | 4.8 | 4.1 | acs.org |

| Ni(II) | 5.5 | 4.6 | acs.org |

| Cu(II) | 6.2 | 5.2 | acs.org |

| Zn(II) | 4.5 | 3.8 | acs.org |

Interactions with Biologically Relevant Ions and Macromolecules

The interaction of picolinate derivatives with biologically significant metal ions is a cornerstone of their research interest. Studies have demonstrated the complexation of these ligands with various ions, including copper(II), zinc(II), and manganese(II). researchgate.netnih.gov The formation of these complexes can significantly alter the photophysical properties of the ligand. For instance, when a picolinate-based ligand (HL1) was complexed with zinc(II), the resulting complex exhibited a moderate fluorescence quantum yield of 5%. nih.gov In contrast, complexation with copper(II) led to a quenching of luminescence, a phenomenon attributed to a photo-induced electron transfer process. nih.gov

The versatility of picolinate chelation extends to the rare earth elements (RE³⁺). The picolinate group forms stable complexes with these ions, and this interaction can be used to influence the behavior of linked molecular systems. acs.org In one study, the extent of photoisomerization of an azobenzene (B91143) derivative attached to a chelator was modulated by the Lewis acidity of the coordinated RE³⁺ ion. acs.org A clear trend was observed where the degree of isomerization increased with the decreasing size and increasing Lewis acidity of the RE³⁺ cation, from Neodymium(III) to Ytterbium(III). acs.org However, notable exceptions for Samarium(III) and Erbium(III) were observed, which was attributed to the quenching of the ligand's excited state by energy transfer to the metal's 4f orbitals, demonstrating a method to differentiate these chemically similar ions. acs.orgacs.org

Table 1: Interactions of Picolinate Derivatives with Various Metal Ions

| Metal Ion | Picolinate Ligand System | Observed Effect of Complexation | Reference |

|---|---|---|---|

| Zn(II) | Picolinate-appended tacn ligand (HL1) | Moderate fluorescence quantum yield (5%) | nih.gov |

| Cu(II) | Picolinate-appended tacn ligand (HL1) | Extinction of luminescence | nih.gov |

| Mn(II) | Picolinate-appended tacn ligand (HL2) | Fluorescence quantum yield of ~8%; relaxivity values suitable for MRI probe | nih.gov |

| Rare Earth (III) Ions (e.g., Nd³⁺, Yb³⁺) | Azobenzene-functionalized DO3A with picolinate-like moiety | Lewis acidity of RE³⁺ modulates photoisomerization of azobenzene | acs.org |

| Sm(III), Er(III) | Azobenzene-functionalized DO3A with picolinate-like moiety | Quenching of photoisomerization due to excited state energy transfer | acs.orgacs.org |

Synthesis of Radiolabeled Picolinate Complexes for Research Applications

The synthesis of radiolabeled compounds is a critical process in biomedical science, enabling the tracking and monitoring of a drug's metabolic fate within a living organism. moravek.com This technique involves the strategic replacement of an atom in a molecule with one of its radioactive isotopes, creating a tracer that can be detected externally. moravek.com Picolinate derivatives are valuable scaffolds for creating such radioactive tracers due to their strong chelating properties with radiometals.

A common strategy for radiolabeling involves a multi-step chemical synthesis. moravek.com For example, a bis(zinc(II)-dipicolylamine) coordination complex, which contains picolinate-like structures, was successfully radiolabeled with Technetium-99m (⁹⁹ᵐTc). nih.gov The process involved two main steps:

Precursor Synthesis : The [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ precursor was prepared by adding a solution of ⁹⁹ᵐTcO₄⁻ to a specialized kit and heating it in boiling water for 20 minutes. nih.gov

Complexation : The resulting precursor solution was neutralized and combined with a solution of the picolinate-containing compound. This mixture was then heated to 90 °C for 20 minutes to form the final radiolabeled complex, [⁹⁹ᵐTc(CO)₃-1]³⁺. nih.gov

Another example is the radiolabeling of a picolinate-appended tacn ligand (HL1) with Copper-64 (⁶⁴Cu). nih.gov This was achieved by heating the ligand with ⁶⁴Cu²⁺ at 100 °C for 15 minutes, resulting in a radiochemical conversion of 40%. nih.gov

Table 2: Examples of Radiolabeling Synthesis for Picolinate-Based Complexes

| Radioisotope | Ligand/Complex | Key Synthesis Steps | Outcome/Yield | Reference |

|---|---|---|---|---|

| Technetium-99m (⁹⁹ᵐTc) | Bis(zinc(II)-dipicolylamine) complex | 1. Preparation of [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ precursor. 2. Reaction with ligand at 90 °C for 20 min. |

Successful formation of [⁹⁹ᵐTc(CO)₃-1]³⁺ tracer. |

nih.gov |

| Copper-64 (⁶⁴Cu) | Picolinate-appended tacn ligand (HL1) | Reaction of ligand with ⁶⁴Cu²⁺ at 100 °C for 15 min. | 40% radiochemical conversion. | nih.gov |

| Fluorine-18 (¹⁸F) | Peptide precursors with pyridine-based tags | One-step/late-stage radiofluorination using triflyl-pyridine intermediates. | Enables simple radiolabeling of chemically sensitive peptides. | rsc.org |

To study specific biological pathways or targets, radiolabeled chelates are often attached to larger biomolecules, such as peptides or antibodies, in a process called bioconjugation. This directs the radioactive tracer to a specific site in the body, allowing for targeted imaging or therapy.

Several strategies have been developed for this purpose. One prominent method involves the use of a bifunctional chelator, which is a molecule that can both bind a radiometal and form a covalent bond with a biomolecule. A well-known example is the use of HYNIC (6-hydrazinonicotinamide), a derivative of nicotinic acid (an isomer of picolinic acid), to link ⁹⁹ᵐTc to a targeting molecule. nih.gov In this approach, a Zn²⁺-DPA coordination complex was first functionalized with HYNIC, which then served as the attachment point for the ⁹⁹ᵐTc radioisotope. nih.gov

Another advanced strategy focuses on "late-stage" radiolabeling, which is particularly important when working with sensitive biomolecules like peptides. rsc.org Researchers have designed generic tags based on pyridine structures that can be incorporated into a peptide during its synthesis. rsc.org These tags are engineered to react efficiently and under mild conditions in a final step with a radioisotope, such as Fluorine-18. rsc.org This approach avoids exposing the complex biomolecule to the harsh conditions that are sometimes required in earlier stages of radiosynthesis. rsc.org

Applications of Methyl 3 Methyl 6 Nitropicolinate and Its Derivatives in Advanced Chemical Research

A Versatile Scaffold for Complex Organic Molecules

Methyl 3-methyl-6-nitropicolinate serves as a crucial starting material in the synthesis of intricate organic structures. The presence of the nitro group, methyl group, and methyl ester on the pyridine (B92270) ring provides multiple reactive sites, allowing for diverse chemical modifications. This versatility makes it a valuable asset in the construction of complex molecular architectures.

Paving the Way for Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct examples of this compound in the synthesis of all classes of heterocycles are still emerging in the literature, the reactivity of analogous nitropyridine derivatives provides strong evidence for its potential. For instance, nitropyridines are known to be key intermediates in the synthesis of various bioactive molecules. nih.gov The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems.

Furthermore, the reactivity of the methyl group and the potential for nucleophilic substitution on the pyridine ring open up numerous avenues for constructing diverse heterocyclic scaffolds. For example, the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines has been demonstrated, showcasing the feasibility of manipulating substituents on the pyridine ring to build more complex structures. nih.gov The subsequent condensation of these 2-methyl-3-nitropyridines with aromatic aldehydes yields 2-styryl-3-nitropyridines, highlighting a pathway to vinyl-substituted pyridines which can undergo further transformations. mdpi.com These examples with similar structures suggest that this compound can be a valuable precursor for a wide array of novel heterocyclic compounds.

An Intermediate in the Production of Fine Chemicals and Specialty Materials

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals. Nitrogen-containing heterocycles are fundamental to many of these products. openmedicinalchemistryjournal.com Given its role as a precursor to complex heterocyclic systems, this compound is a potential intermediate in the synthesis of such high-value chemicals. The functional groups present on the molecule allow for its incorporation into larger, more complex structures with specific desired properties.

In the realm of specialty materials, nitropyridine derivatives are being investigated for their potential as organic optical materials. nih.gov The electronic properties conferred by the nitro group can lead to interesting photophysical behaviors, such as fluorescence. mdpi.com While specific applications of this compound in this area are not yet widely reported, its structural similarity to fluorescent nitropyridine derivatives suggests its potential as a building block for new materials with unique optical characteristics. The development of novel materials with tailored properties is a significant area of research, and compounds like this compound could play a vital role in this field.

Crafting Specialized Catalysts and Reagents

The development of new catalysts and reagents is crucial for advancing chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Derivatives of this compound are being explored for their potential in this domain.

A Role in Transition Metal-Catalyzed Organic Transformations

Pyridine-based ligands are widely used in transition metal catalysis due to their ability to coordinate with metal centers and influence their catalytic activity. rsc.orgnih.govmdpi.com The electronic and steric properties of the pyridine ligand can be fine-tuned by adding or modifying substituents on the ring. The nitrogen atom of the pyridine ring in this compound can act as a ligand for transition metals, and the substituents on the ring would modulate the electronic properties of the resulting metal complex.

While direct catalytic applications of this compound complexes are still under investigation, the broader class of nitropyridine-containing ligands has shown promise. For instance, Pt(IV) complexes with nitropyridine ligands have been synthesized and studied for their photoactive properties. nih.gov The development of new ligand systems is a key driver of innovation in catalysis, and the unique substitution pattern of this compound makes it an interesting candidate for the design of novel ligands for a variety of transition metal-catalyzed reactions.

Exploring Oxidative and Nucleophilic Properties in Synthetic Methods

The methyl group on the pyridine ring can also be a site for chemical modification. Oxidation of methyl groups on aromatic rings is a known transformation, though it can require specific reagents and conditions. scholarsresearchlibrary.com The presence of the electron-withdrawing nitro group might influence the reactivity of the methyl group towards oxidation. Furthermore, the synthesis of 2-hydroxy-3-nitropyridine highlights that nitration of hydroxypyridines is a viable synthetic route, indicating the potential for various functional group interconversions on the pyridine scaffold. google.com The development of methylation methods for N-heterocyclic compounds also points to the broader interest in modifying such structures. google.com The oxidative photocyclization of related uracil derivatives further illustrates the rich chemistry that can be explored with such substituted heterocyclic systems. rsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Application/Reaction | Reference |

| This compound | C8H8N2O4 | Heterocyclic building block | ntnu.no |

| 2-Methyl-3-nitropyridine | C6H6N2O2 | Precursor to 2-styryl-3-nitropyridines | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | C6H4ClN2O2 | Precursor in the synthesis of JAK2 inhibitors | nih.gov |

| 2-Styryl-3-nitropyridine | C13H10N2O2 | Product of condensation reaction, potential fluorescent properties | mdpi.com |

| 2-Hydroxy-3-nitropyridine | C5H4N2O3 | Synthesized from 2-hydroxypyridine | google.com |

| N-Methylanilino-1,3-dimethyluracil | C13H15N3O2 | Undergoes oxidative photocyclization | rsc.org |

Investigations into Biological Interactions and Mechanistic Pathways Research Oriented

Studies on Enzyme Inhibition Mechanisms and Receptor Binding Assays

Enzyme inhibition is a critical area of investigation for compounds with potential biological activity. Small molecules can act as inhibitors through various mechanisms, including competitive, non-competitive, or uncompetitive binding to an enzyme's active or allosteric sites. For a compound like Methyl 3-methyl-6-nitropicolinate, studies would typically involve screening against a panel of enzymes, particularly those involved in key signaling pathways.

Receptor binding assays are fundamental in determining if a compound can interact with specific cellular receptors. These assays, often utilizing techniques like radioligand binding or fluorescence resonance energy transfer (FRET), quantify the affinity and specificity of the compound for a receptor. Such studies would be essential to identify primary molecular targets and initiate an understanding of the compound's mechanism of action.

Mechanistic Research on Cellular Processes in In Vitro Models

The tumor suppressor protein p53 is a central hub in the cellular response to stress, including DNA damage. Its activity is tightly regulated by a network of other proteins. A key mechanism of regulation involves N6-methyladenosine (m6A) RNA modification, orchestrated by methyltransferases like METTL3. nih.gov Research has shown that METTL3 can directly interact with p53, preventing its degradation by competing with the E3 ubiquitin ligase MDM2, thereby stabilizing p53 and enhancing its tumor-suppressive functions. nih.gov Furthermore, p53 itself can regulate the expression of DNA repair enzymes such as O6-methylguanine-DNA methyltransferase (MGMT), indicating a complex feedback loop. nih.gov In some cases, the p53 protein has been shown to localize to the MGMT promoter region, directly influencing its expression. nih.gov Compounds that interfere with these interactions could significantly alter cellular fate.

Table 1: Key Proteins in the p53-METTL3 Regulatory Axis

| Protein | Function | Role in p53 Regulation |

|---|---|---|

| p53 | Tumor suppressor | Transcriptionally activates target genes for cell cycle arrest, apoptosis. nih.gov |

| METTL3 | m6A methyltransferase | Stabilizes p53 by inhibiting MDM2 binding; regulates p53 target genes. nih.gov |

| MDM2 | E3 ubiquitin ligase | Targets p53 for proteasomal degradation. nih.gov |

| MGMT | DNA repair enzyme | Expression is regulated by p53 status. nih.gov |

This table summarizes the functions of key proteins involved in the p53 signaling pathway as described in the cited research.

The progression of the cell cycle is a tightly controlled process that, when dysregulated, can lead to uncontrolled proliferation. Certain compounds can interfere with this process. For instance, methylmercury (B97897) has been shown to cause an arrest in the G2/M phase of the cell cycle. nih.gov In other systems, the depletion of the methyltransferase METTL3 has been linked to cell cycle arrest, highlighting the role of methylation in cell proliferation. nih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (receptor-mediated) pathways. Studies on compounds like 3'-Me ATP show induction of the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. nih.gov This process is often regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak are upregulated and anti-apoptotic members like Bcl-2 are downregulated. nih.gov

Table 2: Markers of Apoptosis Induction by Biologically Active Compounds

| Pathway Component | Effect Observed with Test Compounds | Cellular Role |

|---|---|---|

| Bax/Bcl-2 Ratio | Increased | Pro-apoptotic/Anti-apoptotic balance. nih.gov |

| Cytochrome c | Release from mitochondria into cytosol | Activates the apoptosome. nih.gov |

| Caspase-9 | Activated | Initiator caspase in the intrinsic pathway. nih.gov |

| Caspase-3 | Activated | Executioner caspase, cleaves cellular substrates. nih.gov |

| PARP | Cleaved | A key substrate of caspase-3, involved in DNA repair. nih.gov |

This table outlines the sequential activation of key markers in the intrinsic apoptosis pathway as observed in studies with compounds like 3'-Me ATP.

The endoplasmic reticulum (ER) is essential for protein folding and calcium homeostasis. The accumulation of unfolded proteins triggers the unfolded protein response (UPR), also known as ER stress. Research using agents like thapsigargin (B1683126) or high levels of palmitic acid demonstrates that ER stress leads to the upregulation of specific marker genes, including Atf4, Atf6, Xbp1s, and Hspa5. nih.gov Similarly, methylmercury exposure can induce ER stress, which is marked by the phosphorylation of eukaryotic initiation factor 2 alpha (Eif2α) and the accumulation of activating transcription factor 4 (Atf4). nih.gov This response is a critical cellular mechanism that, if prolonged, can lead to apoptosis.

Table 3: Key Markers of the Endoplasmic Reticulum Stress Response

| Marker | Type | Function in ER Stress |

|---|---|---|

| p-Eif2α | Phosphorylated Protein | Reduces global protein translation. nih.gov |

| Atf4 | Transcription Factor | Upregulates genes for amino acid metabolism and stress response. nih.govnih.gov |

| Atf6 | Transcription Factor | Upregulates chaperone proteins. nih.gov |

| Xbp1s | Transcription Factor | Upregulates genes involved in ER-associated degradation. nih.gov |

| Hspa5 (BiP) | Chaperone Protein | Binds to unfolded proteins to prevent aggregation. nih.gov |

This table details the primary molecular markers that are activated or upregulated during the cellular ER stress response.

Investigation of Interactions with Protein Kinases and Protein Degradation Pathways

Protein kinases are crucial mediators of cellular signaling, and their dysregulation is implicated in many diseases. Research shows that the methyltransferase METTL3 can control cell cycle progression by regulating the m6A modification of Polo-like kinase 1 (PLK1). nih.gov Other major signaling pathways, such as the MAPK/ERK and AKT pathways, are also known to be modulated by treatments with methyl-donors, which can impact cell proliferation. nih.govmdpi.com

Protein degradation is a vital process for maintaining cellular homeostasis by removing misfolded or no-longer-needed proteins. The ubiquitin-proteasome system is the primary mechanism for this. As mentioned previously, the METTL3 protein can prevent the degradation of p53 by interfering with its ubiquitination by MDM2, showcasing a direct link between methylation machinery and protein stability pathways. nih.gov

Comparative Studies and Structure Activity Relationship Sar Research

Analysis of Substituent Effects on Chemical Reactivity and Biological Interactions

The chemical behavior and biological activity of Methyl 3-methyl-6-nitropicolinate are significantly governed by the electronic and steric properties of its substituents on the pyridine (B92270) ring. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group, in conjunction with the methyl ester, creates a unique electronic environment that dictates its reactivity.

The introduction of additional substituents, such as halogens (electrophilic) or methoxy groups (electron-donating), at various positions on the pyridine ring of this compound would profoundly alter its chemical and biological properties.

Electron-withdrawing groups, like halogens, generally decrease the electron density of the aromatic ring through a negative inductive effect (-I). libretexts.org This deactivation of the ring can slow down electrophilic aromatic substitution reactions. lumenlearning.com Conversely, electron-donating groups, such as a methoxy group, increase the electron density via a positive mesomeric effect (+M), thereby activating the ring towards electrophilic attack. libretexts.orglumenlearning.com

The reactivity of the methyl group at the 3-position can also be influenced. The presence of a strong electron-withdrawing group, like a nitro group, can increase the acidity of the protons on the adjacent methyl group, making it more susceptible to deprotonation and subsequent reactions. researchgate.net

The following interactive table illustrates the predicted effects of various substituents on the chemical reactivity of the pyridine ring in a hypothetical picolinate (B1231196) system.

| Substituent | Position | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution | Predicted Impact on Nucleophilic Aromatic Substitution |

| -Cl | 4 | -I, +M (weak) | Deactivation | Activation |

| -Br | 4 | -I, +M (weak) | Deactivation | Activation |

| -OCH3 | 4 | -I, +M (strong) | Activation | Deactivation |

| -NO2 | 4 | -I, -M | Strong Deactivation | Strong Activation |

| -CH3 | 4 | +I | Activation | Deactivation |

This table presents a qualitative prediction of substituent effects based on established principles of organic chemistry.

In the context of biological interactions, these substituent modifications can influence binding affinities to target proteins. For instance, the electronic properties of substituents affect the electron density of a molecule and its interactions with key residues in a protein's binding site. mdpi.com The introduction of a halogen may enhance binding through halogen bonding, while a methoxy group could act as a hydrogen bond acceptor.

Comparative Evaluation with Analogous Methyl and Ethyl Esters regarding Research Utility

The choice of the ester group, whether methyl or ethyl, can have subtle yet significant implications for the research utility of a compound, affecting its physical properties, reactivity, and metabolic stability.

Methyl esters are common in organic synthesis and medicinal chemistry due to their straightforward preparation and often crystalline nature, which facilitates purification. mdpi.com Ethyl esters, on the other hand, can sometimes offer advantages in terms of altered solubility and metabolic profiles. The slightly larger ethyl group can impact how a molecule fits into a binding pocket and may be metabolized differently by esterase enzymes.

The following interactive table provides a comparative overview of the general properties of methyl and ethyl esters that are relevant to their research utility.

| Property | Methyl Ester | Ethyl Ester | Research Implication |

| Molecular Weight | Lower | Higher | Affects physical properties like boiling point and volatility. |

| Lipophilicity (logP) | Generally lower | Generally higher | Can influence solubility, cell membrane permeability, and pharmacokinetic properties. |

| Steric Hindrance | Less | Slightly more | May affect binding affinity to biological targets and susceptibility to enzymatic cleavage. |

| Metabolic Stability | Can be susceptible to hydrolysis by esterases. | May exhibit different rates of enzymatic hydrolysis. | Influences the compound's half-life in biological systems. |

| Synthesis | Often straightforward to synthesize and purify. mdpi.com | Synthesis is also generally straightforward. | Both are readily accessible for research purposes. |

This table provides a generalized comparison and specific properties can vary depending on the rest of the molecular structure.

Correlation of Molecular Structure with Observed Biological and Chemical Profiles

The key structural features of this compound and their likely contributions to its profile are:

Pyridine Ring: As a core scaffold, the pyridine ring is a weak base and can participate in various interactions, including hydrogen bonding and pi-stacking. Its electron-deficient nature, enhanced by the nitro group, makes it susceptible to nucleophilic attack. researchgate.net

Nitro Group (-NO₂): This strong electron-withdrawing group significantly deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. libretexts.orglumenlearning.com The nitro group can also act as a hydrogen bond acceptor and its presence can be crucial for specific biological activities. mdpi.com

Methyl Group (-CH₃): As an electron-donating group, the methyl group has a modest activating effect on the pyridine ring for electrophilic substitution. libretexts.org Its steric bulk can also influence the conformation of the molecule and its binding to biological targets.

Methyl Ester (-COOCH₃): The ester group is a key functional handle. It can be hydrolyzed by esterases in biological systems, potentially acting as a prodrug moiety. It also contributes to the molecule's polarity and can participate in hydrogen bonding.

A hypothetical SAR study might explore how modifications to each of these groups impact a specific biological endpoint, leading to a deeper understanding of the molecular determinants of activity.

Future Research Directions and Emerging Scientific Avenues for Methyl 3 Methyl 6 Nitropicolinate

Exploration of Novel and Sustainable Synthetic Routes for Diverse Derivatives

The development of novel and sustainable synthetic routes for Methyl 3-methyl-6-nitropicolinate and its derivatives is a primary area of future research. beilstein-journals.org Current synthetic strategies often rely on classical nitration and esterification reactions, which may involve harsh conditions and generate significant waste. researchgate.net Future efforts will likely focus on greener and more efficient methodologies.

One promising avenue is the exploration of catalytic C-H functionalization. nih.gov This approach allows for the direct introduction of functional groups onto the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.gov Additionally, the development of one-pot multicomponent reactions, which combine several synthetic steps into a single operation, offers a pathway to increased efficiency and sustainability. nih.govrsc.org Research into alternative nitrating agents that are less hazardous and more selective will also be crucial. ntnu.no

Furthermore, the synthesis of a diverse library of derivatives is essential for exploring the full potential of the this compound scaffold. This includes the preparation of analogues with varied substituents at different positions on the pyridine ring. Such derivatives are crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of the molecule for materials science applications. nih.gov The use of flow chemistry and automated synthesis platforms could significantly accelerate the generation of these diverse derivatives.

A recent review highlights the versatility of nitropyridines as precursors for a wide range of biologically active heterocyclic systems. nih.gov This underscores the importance of developing efficient synthetic methods to access a variety of derivatives from starting materials like this compound. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized to create a vast array of new compounds with potential applications in medicinal chemistry. nih.gov

Application of Advanced Computational Methods for Predictive Design and Discovery

Advanced computational methods are set to play a pivotal role in accelerating the discovery and optimization of molecules derived from this compound. wiley.comnih.gov Density Functional Theory (DFT) calculations, for example, can be employed to predict the geometric and electronic structures, heats of formation, and other physicochemical properties of novel derivatives. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the most promising characteristics, saving significant time and resources. researchgate.net

Virtual high-throughput screening (vHTS) is another powerful computational tool that can be used to screen large virtual libraries of this compound derivatives against specific biological targets. nih.gov This can help to identify potential drug candidates with high binding affinities and selectivities. wiley.com Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can further refine these initial hits and guide the design of more potent and effective molecules. nih.gov

Machine learning algorithms are also emerging as a valuable tool in drug discovery. nih.gov By training these algorithms on existing datasets of chemical structures and biological activities, it is possible to predict the properties of new compounds with increasing accuracy. This data-driven approach can help to uncover non-obvious structure-activity relationships and guide the design of novel derivatives with desired biological profiles.

The integration of these computational methods into the research workflow will enable a more rational and efficient approach to the design and discovery of new molecules based on the this compound scaffold.

Development of Molecular Probes for Targeted Biological System Interrogation

The unique chemical structure of this compound makes it an attractive scaffold for the development of molecular probes for targeted biological system interrogation. mskcc.org Fluorescent molecular probes are powerful tools for visualizing and understanding complex biological processes at the subcellular level. nih.gov By attaching a fluorophore to the this compound core, it may be possible to create probes that can specifically target and image particular organelles or biomolecules within living cells. nih.govmdpi.com

The nitro group on the pyridine ring could serve as a recognition motif or a reactive handle for conjugation to other molecules. For instance, the development of probes that can selectively bind to specific proteins or nucleic acids could provide valuable insights into their function and localization within the cell. nih.gov Furthermore, the photophysical properties of these probes could be designed to be sensitive to changes in the local environment, such as pH or the presence of specific enzymes, allowing for the real-time monitoring of cellular processes. nih.govmdpi.com

Recent advancements in super-resolution microscopy techniques, such as DNA-PAINT, have enabled the imaging of cellular structures with unprecedented detail. springernature.com The development of this compound-based probes compatible with these advanced imaging modalities could open up new avenues for studying biological systems at the nanoscale.

The synthesis of picolinate-appended complexes for bimodal imaging, combining radio- and fluorescence imaging, has been reported, showcasing the potential of picolinate (B1231196) derivatives as versatile imaging agents. nih.gov This suggests that derivatives of this compound could also be explored for the development of multimodal probes.

Integration with Materials Science for Functional Hybrid Systems

The pyridine nucleus is a well-established building block in materials science, finding applications in functional materials, supramolecular chemistry, and coordination chemistry. rsc.org The specific substitution pattern of this compound offers opportunities for its integration into novel functional hybrid systems.

The presence of both a nitro group and a methyl ester provides multiple points for modification and coordination. This allows for the creation of metal-organic frameworks (MOFs) and coordination polymers with tailored properties. rsc.org For example, the nitro group could act as a hydrogen bond acceptor, influencing the self-assembly and packing of the molecules in the solid state. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a coordination site for metal ions. nih.gov

The resulting hybrid materials could exhibit interesting electronic, optical, or magnetic properties. For instance, the incorporation of the electron-withdrawing nitro group could lead to materials with unique photophysical characteristics. acs.orgacs.org Furthermore, the pyridine nitrogen atom can coordinate to a variety of metal centers, leading to the formation of diverse and potentially catalytic materials. rsc.org

The development of porous organic polymers (POPs) is another exciting area where this compound could find application. rsc.org These materials have shown promise in areas such as gas storage and catalysis. By incorporating the this compound moiety into a polymer backbone, it may be possible to create new POPs with tailored functionalities.

Addressing Identified Data Gaps in Fundamental Chemical and Biological Characterization

Despite its potential, there are significant data gaps in the fundamental chemical and biological characterization of this compound. A comprehensive understanding of its physicochemical properties, reactivity, and biological activity is essential for its rational application in various fields.

A thorough investigation of its reactivity profile is needed. This includes studying its behavior under a variety of reaction conditions and with a range of reagents. For example, the reactivity of the nitro group towards reduction and nucleophilic substitution needs to be systematically explored. nih.govresearchgate.net Similarly, the reactivity of the methyl and ester groups should be fully characterized.

Detailed spectroscopic and crystallographic data are also required to fully elucidate its three-dimensional structure and electronic properties. While some basic information is available from commercial suppliers, a more in-depth analysis is necessary. bldpharm.combldpharm.comsynblock.com

From a biological perspective, a comprehensive evaluation of its bioactivity is crucial. This includes screening for a wide range of biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.gov Understanding its metabolic fate and potential toxicity is also of paramount importance for any future therapeutic applications. nih.gov

Addressing these data gaps will provide a solid foundation for the future development and application of this compound and its derivatives.

常见问题

Q. Basic

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Exposure Controls : No occupational exposure limits are specified, but treat as a potential irritant.

- Emergency Measures : For skin contact, wash with water for 15 minutes; for eye exposure, irrigate immediately.

Refer to SDS guidelines for lab-specific protocols .

How can computational chemistry predict the reactivity of the nitro group in this compound?

Q. Advanced

- DFT Calculations : Use Gaussian or ORCA software to model electron density and frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic attack sites.

- Reactivity Indices : Calculate Fukui indices to identify regions prone to reduction (nitro → amine) or electrophilic substitution.

- Solvent Effects : Simulate solvent interactions (e.g., DMSO, methanol) using COSMO-RS. Validate predictions with experimental kinetic studies .

How can discrepancies in reaction yields be resolved when using different solvents?

Q. Advanced

- Data Analysis Framework :

- Controlled Variables : Fix temperature, catalyst loading, and substrate ratios.

- Solvent Screening : Test polar aprotic (DMF, DMSO), protic (methanol, water), and nonpolar (toluene) solvents.

- Statistical Modeling : Apply ANOVA to identify solvent polarity’s impact on yield.

- Mechanistic Insights : Use -labeling or Hammett plots to study solvent-nucleophile interactions.

Address outliers by revisiting solubility or side-reaction data .

What strategies optimize regioselectivity in further functionalization reactions?

Q. Advanced

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyridine nitrogen) to steer electrophilic substitution.

- Catalytic Systems : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura at the 4-position).

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates via in situ IR or NMR.

Publish protocols with detailed selectivity ratios (e.g., 4:1 meta:para) and steric/electronic rationale .

How should researchers address stability issues during long-term storage?

Q. Advanced

- Stability Studies :

- Accelerated degradation tests (40°C/75% RH for 6 months).

- Monitor via HPLC for decomposition products (e.g., nitropicolinic acid).

- Stabilizers : Add antioxidants (BHT) or desiccants (molecular sieves).

- Data Reporting : Include degradation kinetics (Arrhenius plots) in publications to guide storage recommendations .

What analytical methods validate the absence of toxic byproducts in synthetic batches?

Q. Advanced

- GC-MS/NMR : Detect trace impurities (e.g., nitrosamines) using high-sensitivity instruments.

- LC-TOF : Accurately mass-match byproducts against databases (e.g., PubChem).

- Regulatory Alignment : Cross-reference ICH Q3A guidelines for residual solvent limits (e.g., methylene chloride < 600 ppm) .

How can researchers reconcile contradictory data in catalytic reduction studies?

Q. Advanced

- Controlled Replication : Standardize catalyst activation (e.g., Pd/C reduction protocols).

- In Situ Monitoring : Use Raman spectroscopy to track nitro → amine conversion in real time.

- Error Analysis : Quantify batch-to-batch variability using coefficient of variation (CV < 5% acceptable).

Publish negative results with troubleshooting appendices to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。